molecular formula C17H19BrN2O5S B411449 N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B411449
M. Wt: 443.3g/mol
InChI Key: SYPRUENJKCFKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound with the molecular formula C17H19BrN2O5S and a molecular weight of 443.31216 g/mol . This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a dimethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of N2-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions may vary, but common reagents include bromine, methylsulfonyl chloride, and acetic anhydride . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The bromine and methylsulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds such as:

Properties

Molecular Formula

C17H19BrN2O5S

Molecular Weight

443.3g/mol

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H19BrN2O5S/c1-24-15-9-6-13(10-16(15)25-2)19-17(21)11-20(26(3,22)23)14-7-4-12(18)5-8-14/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

SYPRUENJKCFKOO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)OC

Origin of Product

United States

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